molecular formula C10H12N2O2 B1488890 1-(Pyridine-4-carbonyl)pyrrolidin-3-ol CAS No. 1341488-12-7

1-(Pyridine-4-carbonyl)pyrrolidin-3-ol

Cat. No.: B1488890
CAS No.: 1341488-12-7
M. Wt: 192.21 g/mol
InChI Key: LKVOPULTKCQUEP-UHFFFAOYSA-N
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Description

1-(Pyridine-4-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a pyridine-4-carbonyl group and a hydroxyl group at the 3-position.

Properties

CAS No.

1341488-12-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C10H12N2O2/c13-9-3-6-12(7-9)10(14)8-1-4-11-5-2-8/h1-2,4-5,9,13H,3,6-7H2

InChI Key

LKVOPULTKCQUEP-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C(=O)C2=CC=NC=C2

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs differ in the substituent attached to the pyrrolidine nitrogen. Below is a comparative analysis:

Compound Name Substituent (R) Molecular Weight (g/mol) H-Bond Donor/Acceptor Key Structural Features
1-(Pyridine-4-carbonyl)pyrrolidin-3-ol Pyridine-4-carbonyl 180.16 1 donor (OH), 2 acceptors (O, N) Planar pyridine ring; conjugated carbonyl
1-(2-Phenylethyl)pyrrolidin-3-ol (1a/b) 2-Phenylethyl ~219.28* 1 donor (OH), 1 acceptor (O) Bulky, lipophilic substituent
(R)-1-(6-Chloro-pyrimidin-4-yl)pyrrolidin-3-ol 6-Chloro-pyrimidin-4-yl 199.64 1 donor (OH), 2 acceptors (N) Pyrimidine with electron-withdrawing Cl
(S)-1-(4-Fluoro-phenylethyl)pyrrolidin-3-ol 4-Fluoro-phenylethyl + methylaminoethyl 238.30 1 donor (OH), 1 acceptor (N) Fluorine-enhanced lipophilicity; amine group

*Calculated based on C₁₃H₁₇NO.

Key Observations :

  • Electronic Effects : The pyridine-4-carbonyl group in the target compound offers strong electron-withdrawing effects via its carbonyl and aromatic nitrogen, enhancing hydrogen-bonding capacity compared to alkyl-substituted analogs like 1a/b .
  • Steric Effects : Bulky substituents (e.g., phenylethyl in 1a/b) may restrict pyrrolidine ring puckering, whereas planar groups (e.g., pyridine-4-carbonyl) allow greater conformational flexibility .
  • Hydrogen Bonding : The target compound’s hydroxyl and carbonyl groups enable diverse supramolecular interactions, critical for crystal packing and solubility .

Physicochemical Properties

  • Solubility : The pyridine-4-carbonyl group improves aqueous solubility compared to lipophilic analogs (e.g., 1a/b) due to polarity and hydrogen-bonding capacity .
  • Ring Conformation : Pyrrolidine puckering coordinates (e.g., amplitude and phase angles) are influenced by substituent bulk. The target compound’s planar substituent may favor a less puckered ring compared to sterically hindered analogs .
  • Crystal Packing: Strong hydrogen-bonding networks (donor: OH; acceptors: O, N) likely stabilize the target’s crystalline form, as seen in similar heterocyclic systems .

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